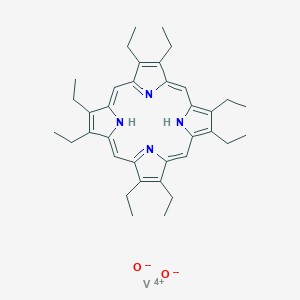
2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+) is a complex organometallic compound It is a derivative of porphyrin, a class of compounds known for their role in biological systems such as hemoglobin and chlorophyll
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin typically involves the reaction of porphyrin with vanadium compounds. One common method is the metalation of 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin with vanadium(IV) oxide sulfate in the presence of a suitable solvent . The reaction is usually carried out under inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the process generally involves scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield .
化学反応の分析
Types of Reactions
2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions are common, where the vanadium center can exchange ligands with other donor molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligand exchange reactions often use solvents like dichloromethane and are conducted under inert atmosphere.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to vanadium(V) complexes, while reduction can yield vanadium(III) or vanadium(II) species[5][5].
科学的研究の応用
2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in mimicking biological systems, such as enzyme models.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
作用機序
The mechanism of action of 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+) involves its ability to interact with various molecular targets. The vanadium center can coordinate with different ligands, facilitating electron transfer reactions. This property is crucial in its catalytic activity and potential therapeutic applications .
類似化合物との比較
Similar Compounds
- 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);iron(3+)
- 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);cobalt(2+)
- 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);palladium(2+)
Uniqueness
What sets 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+) apart is its unique electronic configuration and the ability of vanadium to exist in multiple oxidation states. This versatility makes it particularly valuable in catalytic and electronic applications .
特性
分子式 |
C36H46N4O2V |
|---|---|
分子量 |
617.7 g/mol |
IUPAC名 |
2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+) |
InChI |
InChI=1S/C36H46N4.2O.V/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;;/h17-20,37,40H,9-16H2,1-8H3;;;/q;2*-2;+4 |
InChIキー |
MNVQEYGZMBSZQO-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CC)CC)CC)CC)C(=C3CC)CC)CC.[O-2].[O-2].[V+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


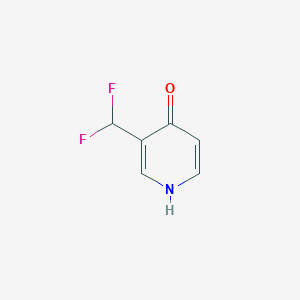

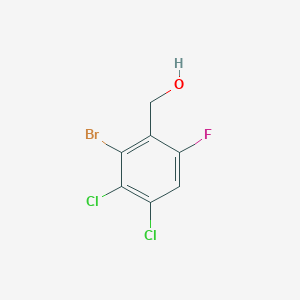

![Ethyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13665426.png)
![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-ol](/img/structure/B13665428.png)
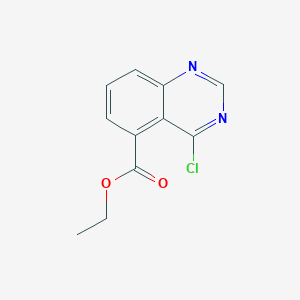
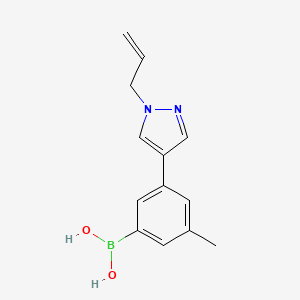
![2-([1,1'-Biphenyl]-3-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13665449.png)
![Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate](/img/structure/B13665452.png)
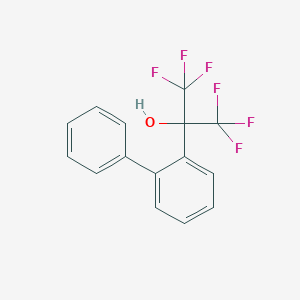
![3-Chloro-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13665463.png)
![6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665464.png)
![Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B13665469.png)
